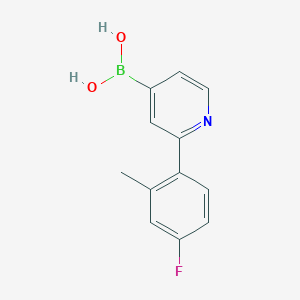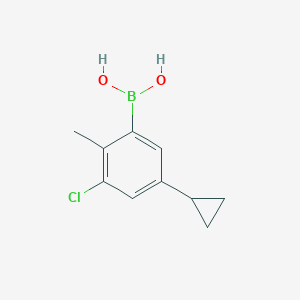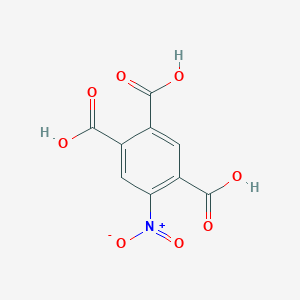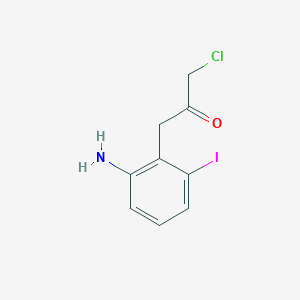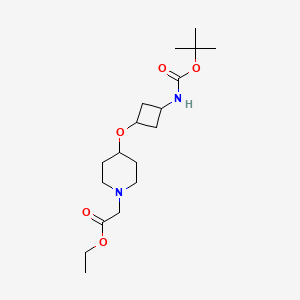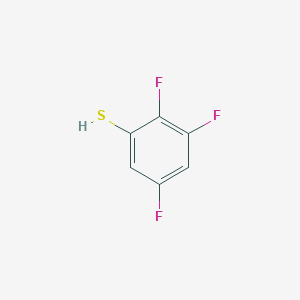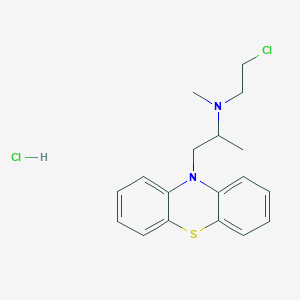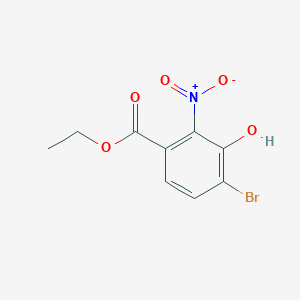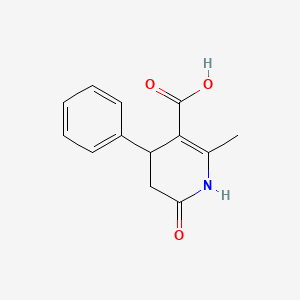
3-Chloro-3-phenyldioxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-phenyldioxirane is an organic compound known for its unique structure and reactivity. It is a member of the dioxirane family, which are three-membered cyclic peroxides. These compounds are characterized by their high reactivity due to the strained ring structure and the presence of an oxygen-oxygen bond. This compound is particularly notable for its applications in organic synthesis, where it serves as a powerful oxidizing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-3-phenyldioxirane can be synthesized through the reaction of 3-chloro-3-phenyldiazirine with α,β-alkenyl ketones in the presence of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds via a cyclopropanation step, followed by a Cloke-Wilson rearrangement and elimination of hydrogen chloride in a one-flask approach . The reaction conditions are mild, and the process is efficient, yielding the desired product in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of readily available starting materials and reagents. The process can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-3-phenyldioxirane undergoes various types of chemical reactions, including:
Oxidation: It acts as a potent oxidizing agent, capable of oxidizing a wide range of organic substrates.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates such as alkenes, alcohols, and sulfides. The reactions are typically carried out under mild conditions, often at room temperature.
Substitution Reactions: Nucleophiles such as amines and thiols can react with this compound, leading to the formation of substituted products.
Major Products Formed:
Oxidation Products: Depending on the substrate, the major products can include epoxides, ketones, and sulfoxides.
Substitution Products: The major products are typically the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-phenyldioxirane has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 3-chloro-3-phenyldioxirane involves the cleavage of the oxygen-oxygen bond, leading to the formation of highly reactive intermediates. These intermediates can then react with various substrates, resulting in oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-3-phenyldiazirine: A precursor in the synthesis of 3-chloro-3-phenyldioxirane.
Other Dioxiranes: Compounds such as dimethyldioxirane and methyl(trifluoromethyl)dioxirane share similar structural features and reactivity.
Uniqueness: this compound is unique due to the presence of both a chloro and phenyl group, which influence its reactivity and selectivity in chemical reactions. Compared to other dioxiranes, it offers distinct advantages in terms of substrate compatibility and reaction conditions .
Eigenschaften
CAS-Nummer |
100814-99-1 |
|---|---|
Molekularformel |
C7H5ClO2 |
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
3-chloro-3-phenyldioxirane |
InChI |
InChI=1S/C7H5ClO2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
QDHAIOLHCVCBOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(OO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


